molecular formula C26H45NO6S B192484 Tauroursodeoxycholic acid CAS No. 14605-22-2

Tauroursodeoxycholic acid

Número de catálogo B192484
Número CAS: 14605-22-2
Peso molecular: 499.7 g/mol
Clave InChI: BHTRKEVKTKCXOH-VSHSPWMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tauroursodeoxycholic acid (TUDCA) is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with antiapoptotic and ER stress response dampening effects . TUDCA is used in some countries to treat gallstones and is also being investigated for a wide variety of other conditions .


Synthesis Analysis

TUDCA is a taurine conjugate of ursodeoxycholic acid . When regular bile salts reach the intestines, they can be metabolized by bacteria into UDCA and then later bound to a taurine molecule to become TUDCA .


Molecular Structure Analysis

The molecular formula of TUDCA is C26H45NO6S . The average molecular weight is 499.71 .


Chemical Reactions Analysis

TUDCA is not an efficient singlet oxygen quencher, but it reveals substantial antioxidant activity significantly decreasing the rate of oxygen consumption in the system studied . In addition, TUDCA induces slight, but noticeable changes in the polarity and fluidity of the investigated model membranes .


Physical And Chemical Properties Analysis

TUDCA exists as a solid form . The average molecular weight is 499.71 and the monoisotopic mass is 499.296759347 .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

Tauroursodeoxycholic acid (TUDCA) has shown promise in treating neurodegenerative diseases such as Parkinson’s disease (PD) and Alzheimer’s disease. It inhibits proteins involved in apoptosis (cell death) and upregulates cell survival pathways, exhibiting anti-inflammatory effects and attenuating neuronal loss .

Hepatobiliary Disease Therapy

TUDCA is beneficial for treating hepatobiliary diseases due to its choleretic activity and ability to protect hepatocytes. It has been approved by the FDA for the treatment of primary biliary cholangitis .

Ophthalmological Applications

In diabetes retinopathy, TUDCA has shown effectiveness in inhibiting pathological changes, suggesting a potential therapeutic application in ophthalmology .

Apoptosis-Related Diseases

TUDCA prevents apoptosis-related diseases by modulating cell death pathways, which could be beneficial in various conditions where cell survival is compromised .

Neuroprotection

Due to its anti-apoptotic and neuroprotective activities, TUDCA could be used as a therapeutic tool in neurodegenerative diseases, potentially modifying disease progression .

Biotechnological Production

TUDCA can be produced on a large scale through biotechnological processes, such as engineered E. coli, which convert other bile acids to TUDCA efficiently .

Safety And Hazards

TUDCA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-LBSADWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932754
Record name 3,7-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways.
Record name Tauroursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tauroursodeoxycholic acid

CAS RN

14605-22-2
Record name Tauroursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14605-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurursodiol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014605222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauroursodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,7-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURURSODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60EUX8MN5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauroursodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Tauroursodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Tauroursodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Tauroursodeoxycholic acid
Reactant of Route 5
Reactant of Route 5
Tauroursodeoxycholic acid
Reactant of Route 6
Reactant of Route 6
Tauroursodeoxycholic acid

Citations

For This Compound
11,700
Citations
S Vang, K Longley, CJ Steer… - Global advances in …, 2014 - journals.sagepub.com
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA), a US Food and Drug Administration—approved hydrophilic bile acid for the treatment of …
Number of citations: 204 journals.sagepub.com
K Khalaf, P Tornese, A Cocco… - Translational …, 2022 - translationalneurodegeneration …
… In recent years, hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities, with numerous experimental …
AE Elia, S Lalli, MR Monsurrò… - European journal of …, 2016 - Wiley Online Library
Background and purpose Tauroursodeoxycholic acid ( TUDCA ) is a hydrophilic bile acid that is produced in the liver and used for treatment of chronic cholestatic liver diseases. …
Number of citations: 204 onlinelibrary.wiley.com
Q Xie, VI Khaoustov, CC Chung, J Sohn… - …, 2002 - Wiley Online Library
… We assessed the role of tauroursodeoxycholic acid (TUDCA) in inhibition of caspase-12 activation and its effect on calcium homeostasis in an ER stress-induced model of apoptosis. …
Number of citations: 414 aasldpubs.onlinelibrary.wiley.com
MH Schoemaker, LC de la Rosa, M Buist-Homan… - Hepatology, 2004 - journals.lww.com
Ursodeoxycholic acid (UDCA) is used in the treatment of cholestatic liver diseases, but its mechanism of action is not yet well defined. The aim of this study was to explore the protective …
Number of citations: 197 journals.lww.com
A Daruich, E Picard, JH Boatright… - Molecular …, 2019 - ncbi.nlm.nih.gov
… Taurine conjugation of UDCA forms tauroursodeoxycholic acid (TUDCA). About 95% of the bile acids are reabsorbed in the ileum, and 5% are lost in feces. The bile acids absorbed by …
Number of citations: 59 www.ncbi.nlm.nih.gov
CD Keene, CMP Rodrigues, T Eich… - Proceedings of the …, 2002 - National Acad Sciences
… We have previously reported that treatment with tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, prevented neuropathology and associated behavioral deficits in the 3-…
Number of citations: 323 www.pnas.org
C Benz, S Angermüller, U Töx, P Klöters-Plachky… - Journal of …, 1998 - Elsevier
… Addition of tauroursodeoxycholic acid to the incubation medium … direct hepatoprotective effect of tauroursodeoxycholic acid. … Tauroursodeoxycholic acid may reduce both bile-acid-…
Number of citations: 180 www.sciencedirect.com
M Kars, L Yang, MF Gregor, BS Mohammed… - Diabetes, 2010 - Am Diabetes Assoc
… Studies conducted in obese mouse models found that endoplasmic reticulum (ER) stress contributes to insulin resistance, and treatment with tauroursodeoxycholic acid (TUDCA), a bile …
Number of citations: 435 diabetesjournals.org
Benz, Angermüller, Otto, Sauer… - European journal of …, 2000 - Wiley Online Library
… Tauroursodeoxycholic acid reduced apoptosis, as indicated … significantly affected by tauroursodeoxycholic acid. At higher … co-incubation with tauroursodeoxycholic acid. The reduction …
Number of citations: 103 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.